3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core, which is a rigid, three-dimensional structureThe bicyclo[1.1.1]pentane motif is known for its ability to add three-dimensional character and saturation to molecules, which can enhance their solubility, potency, and metabolic stability .
Preparation Methods
The synthesis of 3-(5-Chloro-2-methoxyphenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and molecular rods.
Biology: The compound can be used in the study of bioisosteres, which are molecules that mimic the biological properties of other compounds.
Medicine: It has potential applications in drug discovery, where the bicyclo[1.1.1]pentane core can enhance the pharmacokinetic properties of drug candidates.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can enhance the compound’s binding affinity to its targets by providing a rigid, three-dimensional structure. This can lead to increased potency and selectivity in its biological effects .
Comparison with Similar Compounds
3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their substituents, which can affect their chemical and biological properties.
Cubanes: These compounds have a similar three-dimensional structure but differ in their carbon framework.
Higher bicycloalkanes: These compounds have larger ring systems and can provide different steric and electronic properties.
The uniqueness of this compound lies in its specific combination of the bicyclo[1.1.1]pentane core with the 5-chloro-2-methoxyphenyl group and the amine functionality, which can provide distinct advantages in its applications .
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-15-10-3-2-8(13)4-9(10)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAUNWGTWANZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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